Ruspolinone

Description

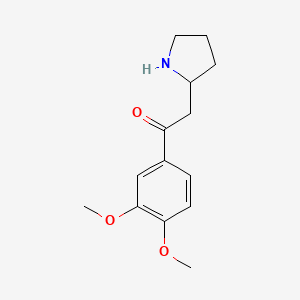

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

60890-27-9 |

|---|---|

Formule moléculaire |

C14H19NO3 |

Poids moléculaire |

249.3 g/mol |

Nom IUPAC |

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C14H19NO3/c1-17-13-6-5-10(8-14(13)18-2)12(16)9-11-4-3-7-15-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3 |

Clé InChI |

TYXKSMFICLVQCO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C(=O)CC2CCCN2)OC |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Ruspolinone

Discovery and Early Isolation from Ruspolia Plant Species

The initial discovery and isolation of ruspolinone were primarily associated with the Ruspolia genus, a small group of plants within the Acanthaceae family predominantly found in tropical regions of Africa. nih.govmdpi.comresearchgate.net

Ruspolia hypocrateriformis (Vahl) has been a significant source for the early isolation of this compound. Phytochemical investigations of this medicinal plant have revealed the presence of several pyrrolidine (B122466) alkaloids. nih.govmdpi.commdpi.commdpi.commdpi.comcolab.wsnih.gov this compound, along with related compounds such as northis compound and norruspoline, are among the pyrrolidine alkaloids isolated from R. hypocrateriformis. nih.govmdpi.comnih.gov Derivatives like N-methylthis compound have also been identified. nih.gov These findings underscore the importance of R. hypocrateriformis in the initial characterization of this compound and its structural relatives. nih.govmdpi.com

Beyond Ruspolia hypocrateriformis, other species within the Ruspolia genus have contributed to the understanding of this compound's natural occurrence. Ruspolia decurrens, another dominant species within this genus, is also known to contain pyrrolidine alkaloids, including this compound. mdpi.comresearchgate.netmdpi.commdpi.comnih.govresearchgate.net The genus Ruspolia as a whole is recognized for producing various alkaloids and flavones, with this compound being a leading product. mdpi.comresearchgate.net

Table 1: Key Pyrrolidine Alkaloids Isolated from Ruspolia Species

| Compound | Source Species | Compound Type |

| This compound | Ruspolia hypocrateriformis, R. decurrens | Pyrrolidine alkaloid |

| Northis compound | Ruspolia hypocrateriformis | Pyrrolidine alkaloid |

| Norruspoline | Ruspolia hypocrateriformis | Pyrrolidine alkaloid |

| N-methylthis compound | Ruspolia hypocrateriformis | Pyrrolidine alkaloid |

Ruspolia hypocrateriformis Phytochemical Investigations

Identification in Diverse Plant Genera

While first isolated from Ruspolia species, this compound has subsequently been identified in plants belonging to other distinct genera and families, indicating a broader natural distribution. nih.govmdpi.comresearchgate.netresearchgate.net

This compound has been identified in the fruits of the Vietnamese plant Boehmeria holosericea Blume, a species belonging to the Urticaceae family. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netekb.eg Its isolation from B. holosericea was part of a broader phytochemical investigation that also yielded other compounds such as benzyl (B1604629) β-D-glucoside and 3,4-dimethoxyacetophenone. researchgate.net This marked the first instance of this compound being obtained from the Boehmeria genus. researchgate.net

The leaves of Tephrosia pentaphylla (Roxb.) G.Don., a plant from the Fabaceae family, have also been reported as a source of this compound. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net The detection of this compound in this species further expands the known botanical sources of this alkaloid. nih.govmdpi.comresearchgate.net

This compound has been detected in the aerial parts of Vincetoxicum rossicum Kelopow, an invasive vine belonging to the Apocynaceae family. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net Its presence in V. rossicum highlights its occurrence in a plant known for its diverse phytochemicals, including other alkaloids. researchgate.netpeiinvasives.comuconn.edu

Table 2: Diverse Plant Genera Containing this compound

| Plant Genus | Family | Part Isolated From |

| Ruspolia | Acanthaceae | Whole plant (roots, general) nih.govmdpi.comnih.gov |

| Boehmeria | Urticaceae | Fruits nih.govresearchgate.net |

| Tephrosia | Fabaceae | Leaves nih.govresearchgate.net |

| Vincetoxicum | Apocynaceae | Aerial parts nih.govmdpi.com |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Detection

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) for Profiling

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is an advanced analytical technique that integrates the separation power of high-performance liquid chromatography with the precise mass detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the comprehensive characterization of complex natural product extracts, enabling the identification and sensitive quantification of diverse metabolites, even those present at minute concentrations. HR-LCMS is particularly crucial for distinguishing molecules with minimal mass differences and for identifying trace-level impurities.

Detailed Research Findings and ApplicationsHR-LCMS has been widely applied in phytochemical profiling studies to elucidate the chemical composition of various plant extracts.

Phytochemical Analysis of Phaseolus vulgaris Linn.: In a study analyzing the methanol (B129727) extract of Phaseolus vulgaris Linn., HR-LCMS successfully identified 19 bioactive compounds in positive ion mode and 15 in negative ion mode, with this compound being among the identified compounds. The analysis was conducted using an Agilent G6550A system, employing a gradient solvent system of acetonitrile (B52724) and 0.1% formic acid, and scanning a mass range of 126–1200 m/z.

Metabolite Profiling of Careya arborea Roxb.: HR-LCMS has been utilized for the metabolite profiling of Careya arborea Roxb. bark and leaf extracts, leading to the detection of 9 major phytochemical compounds in the bark and 28 in the leaves.

Phytochemical Composition of Ruellia asperula: The technique was employed to profile the phytochemical composition of Ruellia asperula leaves, revealing 18 compounds in the ethanolic fraction and 13 in the chloroform (B151607) fraction.

Metabolite Profiling of Ecbolium linneanum Kurz.: HR-LCMS analysis of Ecbolium linneanum Kurz. leaf extracts identified approximately 67 phytoconstituents.

HR-LCMS identifies compounds by comparing accurate mass measurements and fragmentation patterns with comprehensive databases, such as the Metlin library.

Table 1: Representative HR-LCMS Findings for this compound and Related Compounds

| Compound Name | Retention Time (min) | Experimental m/z | Molecular Formula | Source |

| This compound | 4.48 | 249.1343 | C₁₄H₁₉NO₃ | Phaseolus vulgaris Linn. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification properties of mass spectrometry. This technique is particularly well-suited for the analysis of small, volatile, and semi-volatile organic molecules. GC-MS offers enhanced sample identification, high sensitivity, and rapid results, expanding its applicability across various fields.

Applications in Natural Product Analysis and Related FieldsWhile HR-LCMS is often preferred for profiling complex, less volatile natural products, GC-MS plays a crucial role in the identification of volatile components, including those that might be precursors or co-occurring compounds with alkaloids like this compound. This compound itself has been identified using GC-MS in some studies.

General applications of GC-MS relevant to natural product chemistry and broader analytical contexts include:

Identification and Quantification: GC-MS is widely used for identifying and quantifying organic substances within complex mixtures.

Food and Beverage Analysis: It is employed to screen food products for toxins, determine the concentration of volatile organic compounds, and analyze aromatic compounds such as fatty acids, esters, aldehydes, alcohols, and terpenes, as well as detect food spoilage or contamination.

Pharmaceutical Industry: In the pharmaceutical sector, GC-MS is utilized in research and development, production, and quality control for identifying impurities in active pharmaceutical ingredients and for the synthesis and characterization of compounds.

Environmental Monitoring: A significant application of GC-MS is in monitoring environmental pollutants, including the detection of pesticides, phenols, and dioxins in air, soil, and water samples.

Forensic Science: GC-MS is applied in forensic investigations for fire debris analysis, identification of poisons and steroids in biological specimens, and anti-doping control.

Metabolite Profiling: The technique is also used for metabolite profiling of various biological samples, including extracts from endophytic fungi.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Role of Ruspolinone as a Biosynthetic Intermediate

The structural characteristics of this compound position it as a pivotal compound in the synthesis of diverse and intricate alkaloid structures.

Precursor to More Complex Pyrrolidine (B122466) Alkaloids

This compound is considered an intermediate in the biosynthesis of more complex alkaloids, notably within the indolizidine alkaloid series, such as the antofine series. Furthermore, it serves as a direct precursor in the formation of 2-(acylmethylene)pyrrolidine alkaloids, including hygrine (B30402) and N-methylthis compound, through processes that mimic natural biosynthetic pathways. The pyrrolidine moiety, a core structural element of this compound, is a common feature in a wide array of alkaloids, including nicotine, preussin, and cuscohygrine, and acts as a precursor in the synthesis of tropane (B1204802) alkaloids.

Intermediacy in Hypercratine Biosynthesis

Research indicates that this compound likely functions as an intermediate in the biosynthetic pathway leading to hypercratine (PubChem CID: 177183). Hypercratine is a distinctive and rare bispyrrolidine benzodioxin alkaloid that has been isolated from Ruspolia species.

Enzymatic Mechanisms in Pyrrolidine Ring Formation

While the complete enzymatic cascade specifically for this compound biosynthesis in vivo is not exhaustively detailed in current literature, general enzymatic principles governing pyrrolidine ring formation in alkaloid biosynthesis have been explored. The formation of pyrrolidine and piperidine (B6355638) carbon frameworks often involves initial decarboxylation of amino acid precursors, followed by oxidative deamination to generate reactive cyclic intermediates. These intermediates then undergo Mannich-type nucleophilic addition to form the characteristic 2-substituted pyrrolidine or piperidine structures.

In vitro studies have successfully employed enzymatic approaches to synthesize pyrrolidine-containing compounds, including this compound. A notable example is a bienzymatic system that combines a lipase (B570770), such as Candida antarctica lipase B (CALB), with an α,ω-diamine transaminase (e.g., YgjG). This one-pot reaction facilitates the preparation of N-heterocycles from diamines and β-keto esters through a sequence involving hydrolysis, transamination, and a decarboxylative Mannich reaction.

Gene Cluster Identification and Functional Characterization (if applicable)

This compound's presence in endophytic fungi, such as Fusarium equiseti and an endophytic fungus from Newbouldia laevis, suggests that its biosynthesis in these microorganisms is likely governed by specialized metabolic pathways encoded within biosynthetic gene clusters (BGCs). While the existence of BGCs in fungi for the production of various bioactive secondary metabolites, including alkaloids, is well-established, the specific gene cluster directly responsible for this compound biosynthesis and its detailed functional characterization are areas that require further investigation. Current research indicates that the identification and isolation of endophytes harboring BGCs are ongoing, with many such clusters remaining under-studied.

In vivo and In vitro Biosynthetic Pathway Elucidation Studies

Elucidation of the biosynthetic pathway of this compound has been approached through both in vivo observations of its natural occurrence and in vitro experimental replications.

In vivo evidence for this compound's biosynthesis comes from its isolation from diverse biological sources, including various plant species and endophytic fungi. This consistent presence across different organisms underscores its natural production through inherent metabolic pathways.

In vitro studies have provided significant insights into the potential steps of this compound biosynthesis. Biomimetic synthetic approaches have been developed to produce this compound and related 2-(acylmethylene)pyrrolidine alkaloids. These methods mimic the proposed natural biosynthetic pathways by utilizing starting materials such as methyl ketones and 1-alkyl-1-pyrroliniums, which can be generated in situ from 1-alkylprolines.

Furthermore, biocatalytic methods, which leverage enzymes or microbial cells, have been successfully applied for the preparative synthesis of alkaloids, including this compound. These biotransformations have demonstrated efficiency, with yields ranging from 50% to 75% for this compound on a 1.5 mmol scale. Such in vitro experiments contribute to understanding and potentially replicating the complex enzymatic reactions involved in the natural synthesis of this compound.

Synthetic Methodologies and Chemoenzymatic Strategies for Ruspolinone and Analogues

Total Synthesis Approaches to Ruspolinone

The total synthesis of this compound has been achieved through several distinct pathways, each leveraging specific chemical transformations to construct the pyrrolidine (B122466) core and incorporate the necessary substituents.

Strategies from 2-Phenylsulfonyl-piperidine Derivatives

A notable total synthesis of this compound, along with the related pyrrolidine alkaloid norruspoline, has been reported utilizing 2-phenylsulfonyl-piperidine derivatives as key starting materials. This method involves the preparation of 2-phenylsulphonyl-piperidines and -pyrrolidines from corresponding N-acyl aminals through treatment with benzenesulphinic acid. These sulfones then undergo substitution reactions with various carbon nucleophiles, including organometallic reagents derived from Grignard reagents and zinc halide, as well as silyl (B83357) enol ethers, silyl ketene (B1206846) acetals, allylsilanes, and trimethylsilyl (B98337) cyanide in the presence of a Lewis acid.

In one specific route, this compound was synthesized from an intermediate (6), which itself was obtained from a sulfonyl derivative (1) in the presence of 1,2-dimethoxy-4-[1-[(1,2-dimethylethyl)silyloxy]ethenylbenzene (5) and magnesium bromide etherate at 0 °C. The final step involved treating intermediate (6) with aqueous sodium hydroxide (B78521) (NaOH) at reflux, affording this compound with an 80% yield. Similarly, norruspoline was obtained from a sulfonyl derivative (1) in the presence of β-bromo-3,4-dimethoxystyrene (2) and butyl lithium. This reaction yielded the ethenyl-pyrrolidine derivative (3) with an 86% yield, followed by a two-step deprotection using sodium thiomethoxide in dry dimethylformamide (DMF) and subsequent treatment with aqueous NaOH, resulting in norruspoline as the major product with a 53% yield.

Anodic Oxidation as Key Steps in Pyrrolidine Synthesis

Anodic oxidation, particularly the Shono oxidation reaction, has been explored as a mild and effective method for the synthesis of pyrrolidine derivatives, which are structural motifs found in this compound. This electrochemical process typically involves the 2-electron oxidation of carbamates or amides, followed by a deprotonation step. While direct application to this compound synthesis is not explicitly detailed in the provided information, anodic oxidation has been used as a key step in the synthesis of related pyrrolidine alkaloids, such as hygroline (B1194782) and pseudohygroline, starting from L-proline derivatives., This highlights its utility in constructing the pyrrolidine core of nitrogen-containing alkaloids.

Mannich Reaction and Cyclisation Approaches

The Mannich reaction, a versatile carbon-carbon bond-forming reaction, has been successfully employed in the synthesis of (+)-ruspolinone., One such approach involves a decarboxylative Mannich reaction enabled by an N-perfluorobutanesulfinamide auxiliary. This method utilizes N-perfluorobutanesulfinamide auxiliary-derived imines, which exhibit enhanced electrophilicity, and proceeds under mild conditions with molecular sieves acting as the sole catalyst at ambient temperature. This robust transformation yields chiral β-amino thioesters with high yields and selectivity. Subsequent N-sulfinyl deprotection in the presence of cesium carbonate, followed by an intramolecular rearrangement, affords (+)-ruspolinone. This strategy also proved useful for the synthesis of other natural products like negamycin.

Nickel-Catalyzed Cyclization in Indolizidine Alkaloid Synthesis Context

Nickel-catalyzed cyclization reactions have emerged as powerful tools in the enantioselective synthesis of complex nitrogen-containing heterocycles, particularly indolizidine alkaloids. While this compound itself is a pyrrolidine alkaloid and not an indolizidine, these methodologies provide a relevant context for advanced cyclization strategies in alkaloid synthesis. A notable example involves a nickel-catalyzed (4+2) cycloaddition of alkynes and azetidinones, leading to piperidinones. This reaction, often utilizing a Ni(0)/PPh3 system, allows for the construction of chiral piperidone moieties with high regio- and stereoselectivity, retaining the chirality of the azetidinone substrates. This approach has been successfully applied in the total syntheses of various natural indolizidine alkaloids, such as (+)-septicine, (+)-ipalbidine, and (+)-seco-antofine, by subsequent reduction and cyclization to form the asymmetric bicyclic core structure.

Asymmetric Synthesis and Stereocontrol Methodologies

Asymmetric synthesis and stereocontrol are critical for producing enantiomerically pure forms of complex natural products like this compound, as different enantiomers can exhibit distinct biological activities., The decarboxylative Mannich reaction approach discussed in Section 4.1.4 is a prime example of an asymmetric synthesis strategy applied to this compound., This method specifically yielded (+)-ruspolinone, demonstrating effective stereocontrol. The use of an activated N-perfluorobutanesulfinamide intermediate in this reaction highlights how chiral auxiliaries can be employed to influence the stereochemical outcome.

General approaches to asymmetric induction in organic synthesis include internal asymmetric induction (chiral center part of reactant), relayed asymmetric induction (chiral auxiliary attached and removed), and external asymmetric induction (chiral catalyst or ligand in transition state). Biocatalysis also plays a significant role in asymmetric synthesis of alkaloids, providing chiral building blocks or enabling kinetic resolution, desymmetrisation, or deracemisation of chemically synthesized alkaloids. These diverse methodologies underscore the ongoing efforts to achieve precise stereocontrol in the synthesis of this compound and other biologically active alkaloids.

Enantioselective Approaches

Enantioselective synthesis is crucial for producing chiral compounds like this compound in a specific stereoisomeric form, which is often essential for their biological activity. A classical strategy in asymmetric total synthesis involves utilizing enantiomerically pure building blocks to achieve substrate-based stereocontrol.

Several enantioselective routes have been developed for this compound. For instance, a method for the synthesis of (-)-ruspolinone involves starting from 4-bromobutanal (B1274127) and (S)-tert-butanesulfinamide, achieving a 92% yield. Conversely, a distinct synthetic route to (+)-ruspolinone has been proposed, starting from 4-chlorobutanal (B1267710) and nonafluorobutane-1-sulfinamide in the presence of titanium(IV) isopropoxide as a dehydrating agent.

Furthermore, highly diastereoselective routes have been developed for the preparation of α-disubstituted β-homoprolines, which are related pyrrolidine scaffolds. This methodology allows for the introduction of various substituents at the α-position of the pyrrolidine scaffold and offers the flexibility to switch the absolute configuration of the newly formed stereocenter. This can be achieved either by altering the configuration of the tert-butanesulfinamide chiral auxiliary or by employing a different stereodivergent allylation protocol with the same auxiliary. An asymmetric decarboxylative Mannich reaction utilizing an N-perfluorobutanesulfinamide auxiliary has also been demonstrated for the efficient synthesis of (+)-ruspolinone.

Biocatalytic Transformations in Alkaloid Synthesis

Biocatalysis, which involves the use of enzymes or microbial cells in preparative transformations, has emerged as a valuable tool in the synthesis of complex natural products, including alkaloids. This approach offers several advantages, notably high chemo-, regio-, and stereoselectivity, and can significantly shorten multi-step synthesis routes by enabling reactions that are challenging to perform using traditional chemical methods.

Biocatalytic transformations are effective in preparing a wide range of chiral building blocks that can be specifically tailored to the desired target structure. In alkaloid synthesis, biocatalysis has been employed for kinetic resolution, dynamic kinetic resolution, and deracemisation of alkaloids or advanced synthetic intermediates, frequently relying on enzymes such as lipases and amine oxidases.

Research indicates that incorporating enzymatic reactions into natural product synthesis can substantially enhance synthetic efficiency and selectivity, particularly in the context of C-C bond formation reactions, which remain an underexplored area. Specifically, biotransformations on a 1.5 mmol scale have yielded pyrrolidine alkaloids such as this compound, norsedaminone, hygrine (B30402), and norhygrine in yields ranging from 50% to 75%. Endophytic fungi have also been identified as promising biocatalysts for the synthesis of novel structural analogs and pharmaceutical intermediates.

Stereoselective Cyclization of Acyclic Precursors

Stereoselective synthesis methods for pyrrolidine derivatives, which serve as precursors for various drugs and alkaloids including this compound, are broadly categorized based on the source of the pyrrolidine ring. One significant approach involves the stereoselective cyclization of acyclic starting compounds, leading to optically pure pyrrolidine derivatives.

This strategy is vital for constructing the pyrrolidine core with precise control over its stereochemistry. While specific examples directly linking acyclic precursor cyclization to this compound are embedded within broader synthetic schemes, the principle is widely applied in the synthesis of nitrogen-containing heterocycles. For instance, the preparation of tricyclic amines from acyclic precursors can be achieved through a cascade of tandem reactions involving condensation, cyclization, and dipolar cycloaddition. Additionally, decarboxylative coupling of carboxylic acids with activated olefins using visible light photoredox catalysis provides a method to access anti-Michael-type products from readily available acyclic precursors, demonstrating the potential for forming cyclic structures from non-cyclic starting materials.

Synthesis of this compound Analogues and Derivatives

The interest in this compound extends to the synthesis of its analogues and derivatives, driven by the potential to explore new chemical spaces and identify compounds with desirable properties. Various synthetic methodologies have been developed to access these related pyrrolidine alkaloids.

Development of Diverse Access Routes to Analogues

Multiple synthetic routes have been proposed for this compound and related pyrrolidine alkaloids, although the synthesis of this compound analogues has been less extensively developed nih.govnih.govnih.gov. Nevertheless, different access routes have been described nih.gov.

A biomimetic approach has also been explored for the total synthesis of racemic 2-(acylmethylene)pyrrolidine alkaloids, including this compound. This method proceeds via an intermolecular decarbonylative Mannich reaction, utilizing various methyl ketones and 1-alkyl-1-pyrroliniums generated in situ from 1-alkylprolines. Furthermore, a cooperative L-proline / Brønsted acid / base promoted reaction of 2-ethoxypyrrolidines or N-substituted 4,4-diethoxybutan-1-amines with methyl(alkyl/aryl)ketones facilitates the synthesis of 2-(2-acylmethylene)pyrrolidine derivatives. The efficient synthesis of (+)-ruspolinone has also been achieved using an N-perfluorobutanesulfinamide auxiliary.

Structural Modifications of the Pyrrolidine Core

The pyrrolidine ring is a highly significant and prevalent core structure found in numerous biologically active natural products and medicinal molecules. Its five-membered, non-aromatic, saturated nature contributes to increased three-dimensional (3D) coverage and stereochemical complexity, which are crucial for drug design and pharmaceutical success.

Structural modifications of the pyrrolidine core are a key strategy in developing this compound analogues and other pyrrolidine-based compounds. This scaffold is widely utilized as a ligand for transition metals, an organocatalyst, and an effective chiral controller in asymmetric synthesis.

Analogues of this compound possessing additional substituents on the pyrrolidine ring have been proposed. Methodologies exist that allow for the facile introduction of various substituents at the α-position of the pyrrolidine scaffold. The ability to switch the absolute configuration of newly formed stereocenters by altering the chiral auxiliary or employing different stereodivergent allylation protocols highlights the versatility in modifying the pyrrolidine core. The general synthesis of pyrrolidine-2,5-diones is another method employed to access pyrrolidine skeletons with broad scope and high functional group compatibility, enabling diverse structural modifications.

Compound Names and PubChem CIDs

Investigation of Biological Activities and Underlying Molecular Mechanisms

Research into Potential Antimicrobial Properties

Studies have investigated the antimicrobial potential of extracts containing Ruspolinone, as well as the broader class of pyrrolidine (B122466) derivatives.

Studies on Antibacterial Activities

Extracts containing this compound have demonstrated antibacterial properties. For instance, a fungal crude extract from endophytic Cunninghamella sp., which contained this compound, exhibited moderate antimicrobial activity against Bacillus subtilis and Salmonella typhi. This activity was observed at a concentration of 1 mg/mL, resulting in an inhibition zone diameter of 2 mm against both bacterial strains. Similarly, endophytic fungal extracts (NL-L2, SL-L1, PPL-LE2) from Nigerian medicinal plants, with NL-L2 containing this compound, displayed mild antibacterial activity against both Gram-negative and Gram-positive bacteria. The broader class of pyrrolidine derivatives is recognized for its antibacterial activity.

Table 1: Antibacterial Activity of Extracts Containing this compound

| Extract Source | Compound Detected (if specified) | Microorganism | Concentration | Observed Activity | Citation |

| Endophytic Cunninghamella sp. (fungal crude extract) | This compound | Bacillus subtilis | 1 mg/mL | Moderate (2 mm inhibition zone) | |

| Endophytic Cunninghamella sp. (fungal crude extract) | This compound | Salmonella typhi | 1 mg/mL | Moderate (2 mm inhibition zone) | |

| Endophytic fungus NL-L2 (from Newbouldia laevis) | This compound | Gram-negative bacteria | Not specified | Mild antibacterial activity | |

| Endophytic fungus NL-L2 (from Newbouldia laevis) | This compound | Gram-positive bacteria | Not specified | Mild antibacterial activity |

Investigations of Antifungal Activities

The fungal extract from endophytic Cunninghamella sp. containing this compound also demonstrated antifungal activity against Candida albicans. This activity was observed across concentrations ranging from 1.25 to 20 mg/mL, yielding inhibition zone diameters between 2 and 7 mm. However, another study on different endophytic fungal extracts, including one containing this compound (NL-L2), reported no activity against the tested fungi Candida albicans and Aspergillus fumigatus. Pyrrolidine derivatives, as a class, are generally known to possess antifungal properties.

Table 2: Antifungal Activity of Extracts Containing this compound

| Extract Source | Compound Detected (if specified) | Fungus | Concentration Range | Observed Activity | Citation |

| Endophytic Cunninghamella sp. (fungal crude extract) | This compound | Candida albicans | 1.25 - 20 mg/mL | Antifungal (2-7 mm inhibition zone) | |

| Endophytic fungus NL-L2 (from Newbouldia laevis) | This compound | Candida albicans | Not specified | No activity observed | |

| Endophytic fungus NL-L2 (from Newbouldia laevis) | This compound | Aspergillus fumigatus | Not specified | No activity observed |

Exploration of Antioxidant Activity in Research Models

This compound is recognized for its significant antioxidant properties and is utilized as an antioxidant agent uni.lu. A fungal extract that contained this compound exhibited significant antioxidant activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. This extract showed a percentage inhibition ranging from 95% to 98% at concentrations between 20 and 100 µg/mL, demonstrating considerably higher inhibition compared to the standard control, quercetin. The broader category of pyrrolidine derivatives is also known to possess antioxidant activities.

Table 3: Antioxidant Activity of Extracts Containing this compound

| Extract Source | Compound Detected (if specified) | Assay Method | Concentration Range | Percentage Inhibition | Reference Compound | Citation |

| Endophytic Cunninghamella sp. (fungal crude extract) | This compound | DPPH assay | 20 - 100 µg/mL | 95 - 98% | Quercetin |

Studies on Potential Cytotoxic and Antitumor Effects

This compound and its derivatives have been investigated for their cytotoxic and antitumor potential, particularly in various cancer cell line models.

Research on Cell Line Models (excluding clinical human trial data)

This compound is considered a candidate for the development of anticancer drugs due to its moderate cytotoxicity against certain cancer cell lines uni.lu. It is among compounds noted for their potential antitumor and cytotoxic effects. Reports indicate this compound's cytotoxic activity against eight human cancer cell lines. The pyrrolidine scaffold, a core structure of this compound, contributes significantly to drug efficacy, bioavailability, and target specificity in anticancer drug design. Pyrrolidine molecules, as a class, have shown significant anticancer activity against numerous cancer cell lines.

Specific pyrrolidine derivatives have demonstrated potent antiproliferative effects in vitro. For instance, hybrids of pyrazoline and pyrrolidine-2,5-diones have shown antiproliferative effects on HT29, MCF7, and K562 cell lines in the sub-micromolar range. Compound 25a, a synthesized molecule within this class, exhibited potential antitumor activity with an IC50 value of 0.42 µM against MCF7 cell lines. Another series of 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] derivatives, acting as glutathione (B108866) peroxidase 4 (GPX4)/mouse double minute 2 (MDM2) dual inhibitors, demonstrated antitumor activity against MDM2, A549, and OSU-2S cell lines, with compounds 27a and 27b showing IC50 values of 0.24 µM and 0.26 µM, respectively.

Table 4: Cytotoxic Activity of this compound and Pyrrolidine Derivatives in Cell Line Models

| Compound/Class | Cell Line | IC50 Value (µM) | Observed Effect | Citation |

| This compound | Various human cancer cell lines | Not specified, but "moderate cytotoxicity" | Cytotoxic activity | uni.lu |

| Pyrrolidine-2,5-dione hybrids (e.g., Compound 25a) | HT29 | Sub-micromolar range | Antiproliferative | |

| Pyrrolidine-2,5-dione hybrids (e.g., Compound 25a) | MCF7 | 0.42 (Compound 25a) | Antiproliferative | |

| Pyrrolidine-2,5-dione hybrids (e.g., Compound 25a) | K562 | Sub-micromolar range | Antiproliferative | |

| 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] derivatives (e.g., Compound 27a) | MDM2 | 0.24 (Compound 27a) | Antitumor | |

| 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] derivatives (e.g., Compound 27a) | A549 | Not specified, but "potential antitumor activity" | Antitumor | |

| 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] derivatives (e.g., Compound 27a) | OSU-2S | Not specified, but "potential antitumor activity" | Antitumor |

Structure-Activity Relationship (SAR) Elucidation for Pyrrolidine Derivatives in Cancer Research

Structure-Activity Relationship (SAR) studies are crucial in developing new anticancer agents based on the pyrrolidine scaffold. The diverse substitution patterns of pyrrolidine derivatives enable them to regulate various biological targets, leading to excellent anti-proliferative activities. For instance, SAR analysis of pyrazoline and pyrrolidine-2,5-dione hybrids revealed that compounds 25a and 25b showed potent anticancer activity against MCF7 cell lines, with IC50 values of 0.42 µM and 0.78 µM, respectively. In the case of 3'-(nitro isoxazole)spiro[pyrrolidin-3,20-oxindoles] derivatives, SAR studies indicated that substituting a halogen at the 6th position of isatin (B1672199) enhanced their anticancer activity.

The molecular diversity and complexity of pyrrolidine-based molecules facilitate the design of more active and less toxic drug candidates through SAR and Quantitative Structure-Activity Relationship (QSAR) elucidation in the synthetic pathway. Pyrrolidine derivatives are known to inhibit enzymes such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR), which are involved in cancer metastasis and invasion, highlighting potential molecular mechanisms of action. The pyrrolidone scaffold itself is valued in medicinal chemistry for its versatile role, particularly due to its conformational rigidity.

Emerging Pharmacological Interests (excluding clinical data)

This compound and its related compounds exhibit a range of biological activities, suggesting promising pharmacological interests that warrant further detailed investigation into their mechanisms of action.

Potential Modulators of β2-Adrenergic Receptors

This compound is a pyrrolidine alkaloid, and its structural relatives, particularly the bispyrrolidine benzodioxin alkaloid hypercratine, are of interest in the context of β2-adrenergic receptor (β2-AR) modulation. Hypercratine is considered to be potentially biosynthesized from this compound and has been identified as a possible ligand of β2-adrenergic receptors researchgate.netmdpi.comresearchgate.net. β2-ARs are G protein-coupled receptors that play crucial roles in various physiological processes, and their modulation can influence cellular, immune, and synaptic functions revespcardiol.orgmdpi.com. While the direct interaction of this compound with β2-ARs is not explicitly detailed, the association of its biosynthetic derivative, hypercratine, with these receptors highlights a potential area for further pharmacological exploration concerning this compound's structural analogs and their impact on adrenergic signaling pathways mdpi.comresearchgate.netmdpi.com.

Investigation of Anti-inflammatory Mechanisms

This compound has demonstrated anti-inflammatory properties, notably through its ability to inhibit the production of nitric oxide (NO) in cells lookchem.com. Inflammation is a complex biological response involving various signaling pathways and mediators up.ac.zalsuhsc.edu. Natural compounds with anti-inflammatory activity often exert their effects by modulating key signaling pathways such as nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and nuclear factor erythroid 2-related factor 2 (Nrf2) up.ac.zamdpi.comnih.gov. These modulations can lead to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and prostaglandins (B1171923) mdpi.comnih.gov. The inhibition of NO production by this compound suggests an interference with inflammatory cascades, as NO is a significant pro-inflammatory mediator lookchem.comup.ac.za. Further research is needed to fully delineate the specific targets and pathways through which this compound exerts its anti-inflammatory effects.

Mechanistic Investigations at the Molecular and Cellular Level

Despite the observed biological activities, the precise molecular and cellular mechanisms of this compound are still largely under investigation.

Identification of Putative Molecular Targets

The pharmacology of this compound is not yet fully understood, and further studies are required to precisely define its mechanism of action and identify its specific molecular targets researchgate.netmdpi.comresearchgate.net. However, based on its reported biological activities, putative molecular targets can be inferred. For instance, its anti-inflammatory activity, particularly the inhibition of nitric oxide production, suggests potential interaction with enzymes involved in NO synthesis, such as inducible nitric oxide synthase (iNOS), or upstream signaling molecules that regulate iNOS expression lookchem.comup.ac.za. Its moderate cytotoxicity against certain cancer cell lines also indicates potential molecular interactions related to cell proliferation, apoptosis, or cell cycle regulation lookchem.comresearchgate.net. The structural relationship to hypercratine, a potential β2-AR ligand, also points towards G protein-coupled receptors as possible targets for related compounds mdpi.comresearchgate.net.

Analysis of Cellular Pathway Modulation

The biological effects of this compound imply its modulation of various cellular pathways. Its anti-inflammatory action suggests an influence on pathways that control the inflammatory response, such as the NF-κB and MAPK signaling pathways, which are central to the production of pro-inflammatory mediators up.ac.zamdpi.comnih.govacs.orgnih.gov. In the context of its reported anticancer properties, this compound may modulate cellular pathways related to cell growth, differentiation, and programmed cell death (apoptosis) lookchem.comresearchgate.netacs.orgnih.gov. For example, compounds with anticancer activity often interfere with cell cycle progression or induce apoptosis by affecting key regulatory proteins or signaling cascades like the ERK, PI3-K, or p38 pathways researchgate.netnih.gov. Detailed investigations are needed to map the specific cellular pathways modulated by this compound and the precise points of intervention within these complex networks.

Role of Endophytic Elicitors in Secondary Metabolite Accumulation and Biological Mechanisms

This compound is a secondary metabolite produced by endophytic fungi, such as Fusarium equiseti, which reside within plant tissues gsconlinepress.comgsconlinepress.comresearchgate.net. Endophytic fungi are known for their ability to produce a wide array of bioactive secondary metabolites within their host plants gsconlinepress.comresearchgate.net. The accumulation of these secondary metabolites can be significantly influenced by endophytic elicitors academicjournals.orgfrontiersin.orgnih.govjmb.or.kr. Elicitors are chemical or biological factors that can trigger physiological and biochemical changes in host cells, leading to the induction and enhancement of secondary metabolite synthesis academicjournals.orgfrontiersin.orgcore.ac.uk.

The mechanisms by which endophytic elicitors influence secondary metabolite accumulation are complex and multifaceted, involving:

Signal Recognition and Transduction: Endophytic elicitors can induce specific gene expression in plants, activating a series of secondary metabolic pathways frontiersin.orgnih.govfrontiersin.org. This involves intricate intracellular signal transduction pathways where molecules like nitric oxide (NO) and jasmonic acid (JAs) play significant upstream signaling roles frontiersin.org.

Gene Expression and Enzyme Activation: Elicitors can activate or inhibit transcription factors that regulate the co-expression of multiple genes involved in the production of secondary metabolites frontiersin.orgnih.gov. This often leads to increased activity of key enzymes in the biosynthetic pathways academicjournals.orgnih.gov.

Metabolic Pathway Modulation: Endophytic elicitors can induce metabolic changes that not only initiate or enhance specific secondary metabolic pathways but also actively synthesize compounds related to plant defense, such as phytoalexins academicjournals.org.

The interaction between endophytic fungi and their host plants is often mutualistic, with the plant providing nutrition and the endophyte producing bioactive substances that enhance the plant's growth and survival, including the production of valuable secondary metabolites like this compound researchgate.net. Research into these endophytic elicitors provides new avenues for increasing the yield of natural products and understanding their biological mechanisms jmb.or.krfrontiersin.orghznu.edu.cn.

Future Research Directions and Translational Perspectives Excluding Clinical Applications

Deepening Mechanistic Understanding of Ruspolinone's Biological Actions

Despite considerable chemical efforts, the precise pharmacology of this compound largely remains unknown. There is a significant need for further investigations into its mechanism of action and that of related natural products. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net Research should focus on identifying specific molecular targets and the intricate cellular pathways influenced by this compound. For instance, the alkaloid hypercratine, which is likely biosynthesized from this compound, has been suggested as a potential ligand for β2-adrenergic receptors. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.net This highlights a critical need to better define the molecular targets and mechanisms of action for this compound and its related Ruspolia alkaloids. mdpi.commdpi.com Elucidating these fundamental interactions will provide the basis for understanding any observed bioactivities and guiding future development.

Advanced Structure-Activity Relationship Studies for Therapeutic Design

The pyrrolidine (B122466) ring, a core component of this compound, is a widely utilized scaffold in medicinal chemistry for compounds aimed at treating human diseases. researchgate.net While various synthetic routes to this compound and its isomers exist, the development of this compound analogues and comprehensive structure-activity relationship (SAR) studies has been less explored. mdpi.com Future research should prioritize advanced SAR studies to systematically define the essential functional group requirements and structural motifs critical for specific biological activities. This approach, similar to successful SAR investigations in other alkaloid classes, will be instrumental in guiding the rational design of new this compound derivatives with enhanced or selective properties. rsc.orgacs.org Such studies are crucial for identifying new chemical scaffolds and lead molecules within the pyrrolidine family. mdpi.com

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The existing literature indicates versatile operating procedures for the synthesis of this compound and its nor-analogue. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net Different methods for the total synthesis of this compound and related pyrrolidine alkaloids have been proposed, with the chemistry of this group being well-studied. mdpi.com For example, total synthesis of both this compound and norruspoline has been achieved from 2-phenysulfonyl-piperidine derivatives. mdpi.comcrukcambridgecentre.org.uknih.gov Recent advancements also include asymmetric synthesis using N-perfluorobutanesulfinamide auxiliary-derived imines. acs.org Future research should explore novel and more efficient synthetic pathways, including bio-inspired total synthesis approaches, and expand derivatization strategies. acc2023.org This includes investigating late-stage derivatization methods and developing ligand precursors that can address specific ring structures, which could broaden the applicability of this compound and its analogues in various fields, including materials science. ucsb.edu

High-Throughput Screening of this compound Analogues

Given the need to identify bioactive compounds and elucidate their underlying mechanisms, high-throughput screening (HTS) of this compound analogues represents a promising future direction. researchgate.net HTS methodologies, which involve rapidly screening large numbers of compounds, can accelerate the discovery of novel compounds with desired biological activities. nih.govnih.gov This approach can be particularly valuable in identifying potential leads from a diverse library of this compound derivatives synthesized through the aforementioned derivatization strategies. Integrating computational screening to prioritize promising molecules for experimental validation can further enhance the efficiency of HTS campaigns. nih.gov

Genomic and Metabolomic Approaches to Elucidate Biosynthesis

This compound is considered an intermediate in the biosynthesis of more complex alkaloids, such as hypercratine. mdpi.commdpi.comresearchgate.net Genomic and metabolomic approaches are vital for fully elucidating the biosynthetic pathways of this compound and its derivatives. Metabolomics-based strategies, including untargeted metabolite profiling using techniques like UPLC-Q-TOF mass spectrometry, are crucial for understanding biosynthetic routes, their regulation, and for discovering novel enzymatic activities and metabolic pathways. researchgate.netd-nb.info Integrated transcriptomic and metabolomic analyses can decode tissue-specific profiles of bioactive compounds and reveal the genes and enzymes involved in their synthesis. mdpi.com Furthermore, metabologenomics, which combines genomic and metabolomic data, offers a powerful approach to uncover unexplored biosynthetic potential and link specific metabolites to their biosynthetic gene clusters. nih.govbiorxiv.org

Development of this compound and its Analogues as Research Probes

The unique pyrrolidine scaffold of this compound and its analogues positions them as excellent candidates for developing research probes. These compounds can serve as templates for the design of novel pyrrolidine derivatives, allowing for targeted investigations into specific biological processes. mdpi.com The potential of related alkaloids like hypercratine to act as ligands for β2-adrenergic receptors suggests that this compound analogues could be developed as selective probes for various receptors or enzymes. researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.net Future research should focus on synthesizing structurally diverse analogues, including different stereoisomers, to explore how subtle structural changes influence their binding affinity and selectivity, thereby enabling their use as precise tools in chemical biology. researchgate.netacs.org

Integrated Computational Chemistry and Experimental Approaches in this compound Research

An integrated approach combining computational chemistry with experimental methods will significantly accelerate this compound research. Computational tools, including artificial intelligence techniques, can be used for in silico screening of large numbers of potential this compound analogues, predicting their structures, properties, and potential biological activities. nih.gov Quantum chemical calculations can provide deeper insights into reaction mechanisms and stereoselectivity in synthetic pathways. researchgate.netrsc.org This computational guidance can then direct experimental efforts, optimizing synthetic routes and prioritizing compounds for biological evaluation. Such a synergistic approach can lead to a more efficient discovery and development pipeline for this compound-derived compounds. nih.gov

Compound Information

Q & A

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

- Methodology : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) and test in parallelized assays (96-well plates). Apply QSAR models (e.g., CoMFA) to correlate structural features with activity. Use Bayesian statistics to prioritize analogs for further study .

Tables for Key Data Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.